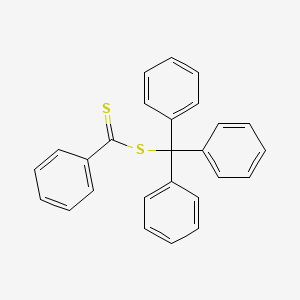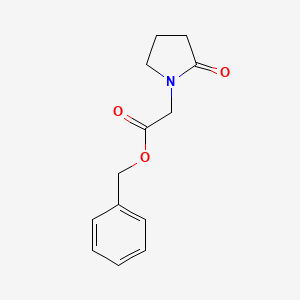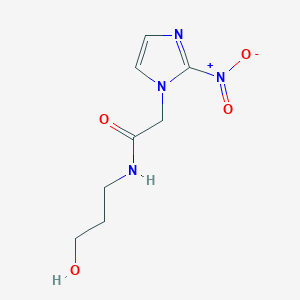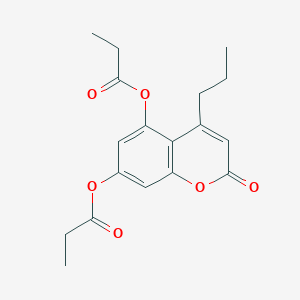
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with propyl and oxopropoxy groups. It is of interest in various fields due to its potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-1-Benzopyran-2-one and appropriate alkylating agents.
Alkylation: The benzopyran core is alkylated at the 4-position using a propylating agent under basic conditions.
Esterification: The hydroxyl groups at the 5 and 7 positions are esterified with propionyl chloride in the presence of a base such as pyridine to form the oxopropoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxopropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- involves its interaction with molecular targets such as enzymes and receptors. The oxopropoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-propyl-: Lacks the oxopropoxy groups but has similar core structure.
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-methyl-: Similar structure but with a methyl group instead of a propyl group at the 4-position.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-bis(1-oxopropoxy)-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both propyl and oxopropoxy groups allows for diverse interactions and applications.
Propriétés
Numéro CAS |
174364-94-4 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
(2-oxo-5-propanoyloxy-4-propylchromen-7-yl) propanoate |
InChI |
InChI=1S/C18H20O6/c1-4-7-11-8-17(21)24-14-10-12(22-15(19)5-2)9-13(18(11)14)23-16(20)6-3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
CKPMRZSIBCFPDU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


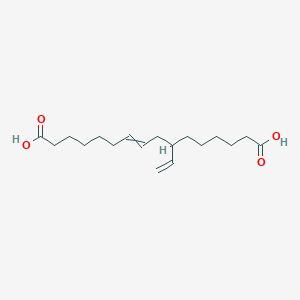
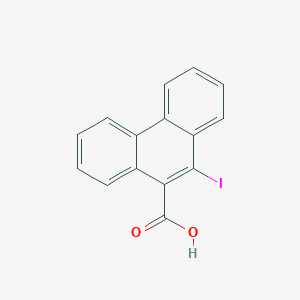
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
